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molecular formula C10H10N2O2 B3103349 3-ethyl-5-nitro-1H-indole CAS No. 143798-10-1

3-ethyl-5-nitro-1H-indole

Cat. No. B3103349
M. Wt: 190.2 g/mol
InChI Key: ZIRWJKIUEPRDEK-UHFFFAOYSA-N
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Patent
US05328922

Procedure details

The 4-nitrophenylhydrazone of ethyl 2-oxopentanoate (D29) (0.72 g, 2.60 mM) was heated to reflux for 16 h in concentrated hydrochloric acid. After cooling to room temperature the precipitated solid was filtered off. Chromatography on silica using dichloromethane as eluant gave the title compound as a yellow solid (0.22 g; 45%).
[Compound]
Name
4-nitrophenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-oxopentanoate
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10]N=C(OCC)C(=O)CCC)=[CH:6][CH:5]=1)([O-:3])=[O:2]>Cl>[CH2:5]([C:4]1[C:6]2[C:7](=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[NH:10][CH:9]=1)[CH3:6]

Inputs

Step One
Name
4-nitrophenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 2-oxopentanoate
Quantity
0.72 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN=C(C(CCC)=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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